Cas no 869070-69-9 (2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate)

2,5-Dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate is a specialized sulfonate derivative featuring a tetrahydropyrimidine core. This compound is notable for its unique structural configuration, combining a sulfonate ester group with a dimethyl-substituted phenyl ring, which enhances its reactivity and solubility in organic solvents. Its dioxo-tetrahydropyrimidine moiety contributes to potential applications in pharmaceutical intermediates or agrochemical synthesis, where precise functionalization is required. The presence of dimethyl groups at the phenyl and pyrimidine rings improves steric stability, making it suitable for selective chemical transformations. This compound is particularly valuable in research settings for exploring novel sulfonation pathways or as a building block in heterocyclic chemistry.
2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate structure
869070-69-9 structure
Product name:2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate
CAS No:869070-69-9
MF:C14H16N2O5S
MW:324.352242469788
CID:6137017
PubChem ID:7197036

2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate Chemical and Physical Properties

Names and Identifiers

    • 2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate
    • 5-Pyrimidinesulfonic acid, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-, 2,5-dimethylphenyl ester
    • SR-01000017160-1
    • AKOS008297234
    • SR-01000017160
    • 869070-69-9
    • (2,5-dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
    • F1850-0040
    • Inchi: 1S/C14H16N2O5S/c1-9-5-6-10(2)11(7-9)21-22(19,20)12-8-15(3)14(18)16(4)13(12)17/h5-8H,1-4H3
    • InChI Key: YDMYTEMGJAQJJT-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C)C=C(S(OC2=CC(C)=CC=C2C)(=O)=O)C(=O)N1C

Computed Properties

  • Exact Mass: 324.07799279g/mol
  • Monoisotopic Mass: 324.07799279g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 607
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 92.4Ų

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Predicted)
  • Boiling Point: 388.9±52.0 °C(Predicted)
  • pka: -4.30±0.40(Predicted)

2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1850-0040-25mg
2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate
869070-69-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1850-0040-3mg
2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate
869070-69-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1850-0040-10μmol
2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate
869070-69-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1850-0040-2mg
2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate
869070-69-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1850-0040-4mg
2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate
869070-69-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1850-0040-100mg
2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate
869070-69-9 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1850-0040-2μmol
2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate
869070-69-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1850-0040-20μmol
2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate
869070-69-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1850-0040-15mg
2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate
869070-69-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1850-0040-1mg
2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate
869070-69-9 90%+
1mg
$54.0 2023-05-17

Additional information on 2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate

Introduction to 2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate (CAS No. 869070-69-9)

2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate, identified by the Chemical Abstracts Service Number (CAS No.) 869070-69-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including its sulfonate group and aromatic substituents, contribute to its unique chemical properties and reactivity.

The synthesis and characterization of 2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate involve sophisticated organic transformations that highlight the compound's complexity. The presence of a dioxo group (C=O) in the pyrimidine ring and the sulfonate moiety (SO₃H) at the 5-position introduces both electrophilic and nucleophilic centers, making it a versatile intermediate in synthetic chemistry. These functional groups are crucial for further derivatization and exploration of its pharmacological potential.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with improved pharmacokinetic profiles and enhanced biological activity. Pyrimidine derivatives have been extensively studied due to their resemblance to nucleic acid bases, which allows them to interact with biological targets such as enzymes and receptors. The specific substitution pattern in 2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate may confer unique interactions with biological systems, making it a promising candidate for drug discovery.

One of the most compelling aspects of this compound is its potential application in the development of antiviral and anticancer agents. The pyrimidine core is a common scaffold in many drugs used to treat viral infections and cancer. For instance, nucleoside analogs derived from pyrimidines are known to inhibit viral polymerases or interfere with DNA replication in cancer cells. The sulfonate group in 2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate could enhance solubility and improve bioavailability compared to analogous compounds without this group.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like 2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate with high accuracy. Molecular docking studies have suggested that this compound may interact with specific protein targets involved in metabolic pathways relevant to diseases such as diabetes and inflammation. These findings align with the growing interest in developing multifunctional therapeutic agents that can modulate multiple disease pathways simultaneously.

The synthesis of 2,5-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include condensation reactions to form the pyrimidine ring followed by sulfonation at the 5-position. Advanced techniques such as catalytic hydrogenation and protecting group strategies are employed to achieve the desired structure without unwanted side products.

In terms of pharmacological evaluation, 2,5-dimethylphenyl 1,3-dimethyl-
diox- --This section provides an overview of recent research findings related to pyrimidine derivatives.

Recent studies have highlighted the importance of optimizing molecular structure for improved pharmacological activity. For example,
the introduction of electron-withdrawing groups such as sulfonyl groups can enhance binding affinity by stabilizing negative charges on transition states.
In addition, computational modeling has revealed that subtle changes in steric hindrance around key functional groups can significantly alter enzyme inhibition profiles.
These insights are particularly relevant for designing next-generation drugs that target complex biological pathways.

Another area of interest is the development of prodrugs based on pyrimidine scaffolds.
Prodrugs are inactive precursors that are converted into active drugs within the body, offering advantages such as improved solubility or reduced toxicity.
For instance,
a recent study demonstrated that conjugating a sulfonate group to a pyrimidine derivative enhanced its bioavailability while maintaining potent antiviral activity.
This approach underscores the potential of sulfonated pyrimidines as versatile building blocks for drug design.

The role of sulfonate groups in enhancing drug properties cannot be overstated.
These groups not only improve water solubility but also facilitate cellular uptake through interaction with transporters.
Moreover, sulfonates can act as leaving groups in enzymatic reactions, allowing for controlled release mechanisms.
These multifaceted functions make sulfonated compounds particularly attractive for therapeutic applications.

In conclusion,
the compound 869070-69-9 (CAS No.) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities.
Further research is warranted to fully elucidate its therapeutic potential, particularly in areas such as oncology and infectious diseases.
With ongoing advancements in synthetic methodologies and computational biology,
we can expect more innovative derivatives based on this scaffold to emerge in the near future.

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